4-(Bromomethyl)-3,4'-bipyridine
Description
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-(bromomethyl)-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-7-10-3-6-14-8-11(10)9-1-4-13-5-2-9/h1-6,8H,7H2 |
InChI Key |
LCJSCACGDWCJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=CN=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methyl-3,4'-bipyridine
The most straightforward method involves the bromination of 4-methyl-3,4'-bipyridine using N-bromosuccinimide (NBS) under radical conditions, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux.
-
- Solvent: CCl4 or CHCl3
- Brominating agent: NBS (1.0–1.2 equivalents)
- Temperature: Reflux (~60–80 °C)
- Time: Several hours (commonly 4–16 hours)
- Initiation: Light or AIBN
Mechanism: Radical bromination proceeds via homolytic cleavage of NBS to generate bromine radicals, which abstract a benzylic hydrogen from the methyl group, forming a benzylic radical that reacts with bromine to yield the bromomethyl product.
Yields: Typically high, ranging from 85% to 95% depending on reaction scale and purification.
Cross-Coupling Followed by Bromination
An alternative approach involves first synthesizing 4-methyl-3,4'-bipyridine via transition-metal-catalyzed cross-coupling reactions, such as Negishi coupling, between suitable pyridyl halides and methyl-substituted organometallic reagents.
Step 1: Negishi cross-coupling to form 4-methyl-3,4'-bipyridine.
Step 2: Bromination of the methyl group using NBS or bromine under conditions similar to those described above.
Advantages: This method allows for regioselective synthesis of substituted bipyridines with control over substitution patterns.
Reference: Efficient synthesis of methyl-substituted bipyridines followed by bromination was reported with high yields and regioselectivity (J. Org. Chem. 1998, 63, 10048–10051).
Oxidative Bromination Using Sodium Bromate and Sodium Pyrosulfite
Though less common for 4-(bromomethyl)-3,4'-bipyridine specifically, related bromomethylated biphenyl derivatives have been prepared by oxidative bromination using sodium bromate (NaBrO3) and sodium pyrosulfite (Na2S2O5) in aqueous-organic biphasic systems at low temperatures (0–25 °C). This method provides high yields and purity for bromomethyl derivatives with minimal overbromination.
-
- Sodium bromate dissolved in water
- Substrate dissolved in ethyl acetate or similar solvent
- Sodium pyrosulfite added dropwise under cooling
- Stirring for several hours at 15–25 °C
Yields: Up to 92–94% with high HPLC purity (>98%)
Note: This method is more documented for biphenyl derivatives but may be adapted for bipyridine analogs.
- Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Radical Bromination with NBS | N-bromosuccinimide (NBS) | CCl4, CHCl3 | Reflux, light or AIBN | 85–95 | Most common, selective bromination |
| Cross-Coupling + Bromination | Pd catalyst, organozinc reagents + NBS | THF, CCl4 | Cross-coupling RT, bromination reflux | 80–90 | Allows regioselective substitution |
| Oxidative Bromination | NaBrO3, Na2S2O5 | H2O / ethyl acetate | 0–25 °C, stirring hours | 90–94 | High purity, less common for bipyridines |
Selectivity and Purity: Radical bromination using NBS is highly selective for benzylic positions adjacent to the pyridine ring, minimizing side reactions. Purification by recrystallization or chromatography yields analytically pure this compound.
Scalability: The NBS method is scalable from milligram to multi-gram quantities, supporting laboratory and pilot-scale synthesis.
Alternative Brominating Agents: Molecular bromine (Br2) can also be used but often leads to less selective bromination and requires careful control to avoid polybromination.
Safety Considerations: Brominating agents and solvents like CCl4 are toxic and require appropriate handling and ventilation. NBS is preferred for safety and ease of use.
Characterization: Products are typically characterized by proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
The preparation of this compound is effectively achieved through radical bromination of the corresponding methyl-substituted bipyridine using N-bromosuccinimide under reflux conditions. Alternative methods include cross-coupling strategies followed by bromination and oxidative bromination with sodium bromate and pyrosulfite, though the latter is less documented for this specific compound. The choice of method depends on available starting materials, desired scale, and purity requirements. Comprehensive characterization ensures the compound's suitability for subsequent applications in coordination chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,4’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,4’-bipyridine involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and synthetic distinctions between 4-(Bromomethyl)-3,4'-bipyridine and related brominated/functionalized bipyridine derivatives:
Reactivity and Functionalization
- The bromomethyl group in this compound allows alkylation or cross-coupling, whereas dibromo derivatives (e.g., 4,4'-dibromo-2,2'-bipyridine) are more suited for Ullmann or Suzuki couplings .
- Chlorinated analogs like 6-chloro-4,4'-dimethyl-2,2'-bipyridine exhibit distinct electronic properties, influencing catalytic activity in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
